molecular formula C16H19ClO2 B14270531 Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- CAS No. 133575-08-3

Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))-

Cat. No.: B14270531
CAS No.: 133575-08-3
M. Wt: 278.77 g/mol
InChI Key: TXSLRJKVDMLCFN-NQAKMWCRSA-N
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Description

Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- is a synthetic organic compound It is characterized by a cyclopropane ring, a carboxylic acid group, and a phenylethenyl group with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Carboxylic Acid Group: This step may involve carboxylation reactions or the use of carboxylic acid derivatives.

    Attachment of the Phenylethenyl Group: This can be done through coupling reactions, such as Heck or Suzuki coupling, using appropriate halogenated precursors.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications, such as drug development for specific diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but may have different substituents.

    Phenylethenyl derivatives: Compounds with the phenylethenyl group but lacking the cyclopropane ring or carboxylic acid group.

Uniqueness

The uniqueness of Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

133575-08-3

Molecular Formula

C16H19ClO2

Molecular Weight

278.77 g/mol

IUPAC Name

ethyl (1S,3R)-3-[(Z)-2-chloro-2-phenylethenyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C16H19ClO2/c1-4-19-15(18)14-12(16(14,2)3)10-13(17)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/b13-10-/t12-,14+/m0/s1

InChI Key

TXSLRJKVDMLCFN-NQAKMWCRSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](C1(C)C)/C=C(/C2=CC=CC=C2)\Cl

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(C2=CC=CC=C2)Cl

Origin of Product

United States

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